molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

Methyl 4-methoxybutanoate

Cat. No. B1268158
Key on ui cas rn: 29006-01-7
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Patent
US09359383B2

Procedure details

1.8 mol of sodium hydride was added to the solvent ethylene glycol dimethyl ether, and 1 mol of methyl 4-methoxybutanoate was added thereto and stirred at room temperature for 10 minutes. Then, 1.2 mol of t-butylmethylketone was added to the solution which was then stirred at 92° C. for 19 hours. Then, the solution was cooled to room temperature and quenched in 36% hydrochloric acid, after which water and dimethylether were added to and mixed with the solution, and water was removed therefrom. The resulting organic material was washed with 1 wt % sodium hydroxide and then with saturated saline and concentrated, and the residue was fractionated, thereby obtaining the intermediate 8-methoxy-2,2-dimethyloctan-3,5-dione at a yield of 14%.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[O:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=O.[C:12]([C:16]([CH3:18])=[O:17])([CH3:15])([CH3:14])[CH3:13]>COCCOC>[CH3:11][O:10][CH2:8][CH2:7][CH2:6][C:5](=[O:4])[CH2:18][C:16](=[O:17])[C:12]([CH3:15])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mol
Type
reactant
Smiles
COCCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C)(C)(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
was then stirred at 92° C. for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched in 36% hydrochloric acid
ADDITION
Type
ADDITION
Details
after which water and dimethylether were added to and
ADDITION
Type
ADDITION
Details
mixed with the solution, and water
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
The resulting organic material was washed with 1 wt % sodium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
with saturated saline and concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCCC(CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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